molecular formula C24H25N3O2 B2600071 2-cyclopropyl-1-{1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}-1H-1,3-benzodiazole CAS No. 2379988-00-6

2-cyclopropyl-1-{1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}-1H-1,3-benzodiazole

Cat. No.: B2600071
CAS No.: 2379988-00-6
M. Wt: 387.483
InChI Key: DIMACFXTSDMQAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopropyl-1-{1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core, a cyclopropyl group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1-{1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a ring-closing reaction involving a suitable amine and an alkyl halide.

    Coupling Reactions: The final compound can be assembled through a series of coupling reactions, such as Suzuki-Miyaura coupling, to link the various fragments together.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1-{1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-cyclopropyl-1-{1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}-1H-1,3-benzodiazole has several scientific research applications:

    Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where benzodiazole derivatives have shown efficacy.

    Materials Science: The unique structural properties of the compound make it a candidate for the development of new materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving benzodiazole-containing molecules.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-{1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}-1H-1,3-benzodiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-cyclopropyl-1-{1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}-1H-1,3-benzimidazole: A similar compound with a benzimidazole core instead of a benzodiazole core.

    2-cyclopropyl-1-{1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}-1H-indole: A compound with an indole core, which may exhibit different biological activities.

Uniqueness

The uniqueness of 2-cyclopropyl-1-{1-[1-(2-methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}-1H-1,3-benzodiazole lies in its specific combination of structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable target for further research and development in various scientific fields.

Properties

IUPAC Name

[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[1-(2-methoxyphenyl)cyclopropyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c1-29-21-9-5-2-6-18(21)24(12-13-24)23(28)26-14-17(15-26)27-20-8-4-3-7-19(20)25-22(27)16-10-11-16/h2-9,16-17H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMACFXTSDMQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)N3CC(C3)N4C5=CC=CC=C5N=C4C6CC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.